molecular formula C19H17NO4 B14301215 N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide CAS No. 112309-21-4

N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide

Cat. No.: B14301215
CAS No.: 112309-21-4
M. Wt: 323.3 g/mol
InChI Key: AMXANCZNKBTHLI-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

The synthesis of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with 1,4-dihydroxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is then purified using column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

112309-21-4

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1,4-dihydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-2-24-17-10-6-5-9-15(17)20-19(23)14-11-16(21)12-7-3-4-8-13(12)18(14)22/h3-11,21-22H,2H2,1H3,(H,20,23)

InChI Key

AMXANCZNKBTHLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O

Origin of Product

United States

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